5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol
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Overview
Description
5,6-Dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol typically involves multi-step organic reactions. A common synthetic route may include:
Starting Materials: The synthesis may begin with commercially available indole derivatives.
Chlorination: Introduction of chlorine atoms at the 5 and 6 positions of the indole ring using reagents like thionyl chloride or phosphorus pentachloride.
Methoxyimino Group Introduction: The methoxyimino group can be introduced through a reaction with methoxyamine hydrochloride in the presence of a base.
Final Cyclization: The final step may involve cyclization to form the desired indole structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may convert the methoxyimino group to an amine.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
5,6-Dichloro-3-(3-meth
Properties
Molecular Formula |
C17H11Cl2N3O2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
5,6-dichloro-3-(3-methoxyiminoindol-2-yl)-1H-indol-2-ol |
InChI |
InChI=1S/C17H11Cl2N3O2/c1-24-22-15-8-4-2-3-5-12(8)20-16(15)14-9-6-10(18)11(19)7-13(9)21-17(14)23/h2-7,21,23H,1H3 |
InChI Key |
TVZDUDDLASVAOM-UHFFFAOYSA-N |
Canonical SMILES |
CON=C1C2=CC=CC=C2N=C1C3=C(NC4=CC(=C(C=C43)Cl)Cl)O |
Origin of Product |
United States |
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